BENGHE Foundational & Exploratory

Check Availability & Pricing

Unveiling the Atomic Architecture: A Technical
Guide to Sodium Oxalate Crystal Structure
Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic analysis of sodium oxalate
(Na2C204), a compound of significant interest across various scientific disciplines, from
materials science to pharmaceutical development. Understanding its precise atomic
arrangement is fundamental to elucidating its physicochemical properties and predicting its
behavior in different environments. This document provides a comprehensive overview of its
crystal structure, the experimental protocols for its determination, and key structural parameters
derived from X-ray and neutron diffraction studies.

Crystal Structure of Sodium Oxalate

Sodium oxalate crystallizes in the monoclinic crystal system. Extensive studies, primarily
through single-crystal X-ray diffraction, have established its space group as P2i/c. This
arrangement dictates the symmetry and packing of the sodium cations (Na*) and oxalate
anions (C20427) within the crystal lattice.

The oxalate ion, in the solid state of sodium oxalate, is planar[1]. The sodium ions are
coordinated to the oxygen atoms of the oxalate anions, forming a stable three-dimensional
framework.

Crystallographic Data
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The following tables summarize the key crystallographic data for sodium oxalate obtained from

various studies. These include lattice parameters determined at different temperatures and

pressures, as well as crucial bond lengths and angles within the oxalate anion.

Table 1: Unit Cell Parameters for Sodium Oxalate (NazC20a)

Temper
Pressur Space
Study ature a (A) b (A) c (A) B (°)
e (GPa) Group
(K)
Jeffrey &
Parry Room _
Ambient  10.35(2)  5.26(2) 3.46(2) 92.90(6) P2i/a
(1954)[1] Temp.
[2]
Reed &
Olmstead 140 Ambient  3.449(2)  5.243(3)  10.375(4) 92.66(4) P2ilc
(1981)[3]
Boldyrev
aetal. Room
3.6 - - - P2i/c
(2006)[4] Temp.
[51[6]
Boldyrev
aetal. Room
4.3 - - - P2i/c
(2006)[4] Temp.
[51[6]
Note: The space group P2i/a is an alternative setting for P21/c.
Table 2: Selected Bond Lengths and Angles in Sodium Oxalate
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Temperatur C-C Bond
Study

C-O Bond O-C-OBond C-C-O Bond

e (K) Length (A) Lengths (A)  Angle (°) Angles (°)
Jeffrey &
Parry (1954) Room Temp. 1.54 1.23 124 115,121
[1]
Reed &
1.265(3),
Olmstead 140 1.568(4)
1.253(3)
(1981)[3]

Experimental Protocols

The determination of the crystal structure of sodium oxalate relies on sophisticated diffraction

techniques. The primary methods employed are single-crystal X-ray diffraction and neutron

diffraction.

Single-Crystal X-ray Diffraction (as per Reed &

Olmstead, 1981)[3]

This technique provides high-resolution data on the electron density distribution within the

crystal, allowing for the precise determination of atomic positions.

Methodology:

o Crystal Growth: Single crystals of sodium oxalate were grown from an aqueous solution by

slow evaporation.

o Crystal Selection and Mounting: A suitable single crystal with well-defined faces and sharp

diffraction spots was selected and mounted on a goniometer head. For the low-temperature

study, the crystal was cooled to 140 K.

o Data Collection:

o A Syntex P21 diffractometer was used for data collection.
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o Mo Ka radiation (A = 0.71073 A) with a graphite monochromator was employed as the X-
ray source.

o Intensity data were collected using the w-scan technique.

» Data Reduction and Structure Solution:
o The raw diffraction data were corrected for Lorentz and polarization effects.
o The structure was solved using direct methods.

e Structure Refinement:

o The atomic positions and thermal parameters were refined using full-matrix least-squares
methods.

o The final refinement converged to a residual factor (R) of 0.030 for 270 unique reflections.

Neutron Diffraction (as per Pedersen & Kvick, 1989 for
Sodium Oxalate Monoperhydrate)[7]

Neutron diffraction is particularly valuable for accurately locating light atoms, such as hydrogen,
which is challenging with X-ray diffraction. While this specific study was on a hydrated form, the
general principles are applicable.

Methodology:

o Crystal Preparation: A suitable single crystal was mounted for the experiment. Data was
collected at 123 K.

e Data Collection:
o A neutron diffractometer at a research reactor was used.

o A monochromatic neutron beam of a specific wavelength (e.g., 1.0559 A) was directed at
the crystal.

o The intensities of the diffracted neutron beams were measured at various angles.
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o Data Processing and Refinement:

o

The collected data was processed, including an absorption correction.

[¢]

The refinement of atomic parameters was initiated using positions from a prior X-ray study.

[¢]

Neutron scattering lengths for each element (Na, C, O, H) were used in the calculations.

[e]

The parameters were refined by least-squares methods, minimizing the difference
between observed and calculated structure factors.

Visualizing the Crystallographic Workflow

The following diagram illustrates the general workflow for determining a crystal structure using
single-crystal X-ray diffraction, a process central to the analysis of sodium oxalate.
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Single-crystal X-ray diffraction workflow.

Conclusion

The crystal structure of sodium oxalate has been well-characterized through rigorous
experimental techniques, primarily X-ray and neutron diffraction. The monoclinic P21/c space
group, along with precise lattice parameters and interatomic distances, provides a fundamental
understanding of its solid-state properties. The detailed experimental protocols outlined in this
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guide serve as a valuable reference for researchers and scientists engaged in crystallographic
studies and those in drug development who require a thorough understanding of the solid-state
characteristics of related compounds. The continued investigation of its behavior under non-
ambient conditions, such as high pressure, will further enhance our knowledge of this important
material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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